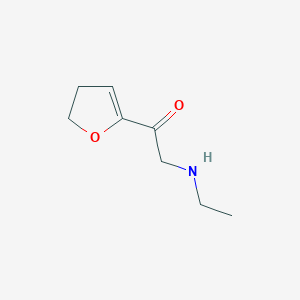

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(2,3-dihydrofuran-5-yl)-2-(ethylamino)ethanone |

InChI |

InChI=1S/C8H13NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h4,9H,2-3,5-6H2,1H3 |

InChI Key |

FPRYQYLMBZVOOY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)C1=CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one typically involves the following steps:

Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethylamino Group: This step often involves the reaction of the dihydrofuran intermediate with ethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one would likely involve:

Large-scale Cyclization Reactions: Utilizing efficient catalysts and optimized reaction conditions to maximize yield.

Purification Processes: Employing techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

- Structural Differences: Ethylone features a 1,3-benzodioxole ring instead of a dihydrofuran ring and includes a methyl group on the α-carbon of the aminoethyl chain.

- Pharmacological Activity: Ethylone is a known stimulant and entactogen, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

- Key Data: Property Ethylone Target Compound Molecular Formula C₁₁H₁₃NO₃ C₈H₁₁NO₂ Substituents 1,3-Benzodioxol-5-yl, ethylamino 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity SNDRI activity Not reported

4-FEC (4-Fluoroethcathinone)

- Structural Differences: 4-FEC substitutes the dihydrofuran ring with a fluorinated phenyl group and retains the ethylamino side chain.

- Pharmacological Activity: As a cathinone derivative, 4-FEC exhibits stimulant effects via monoamine transporter inhibition. The fluorine atom enhances metabolic stability and lipophilicity .

- Key Data: Property 4-FEC Target Compound Molecular Formula C₁₀H₁₂FNO C₈H₁₁NO₂ Substituents 4-Fluorophenyl, ethylamino 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity Stimulant, abuse liability Not reported

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

- Synthesis & Properties: Synthesized via methods similar to cathinones, its trifluoro group increases electron-withdrawing effects, likely reducing bioavailability compared to amino-substituted analogs .

- Key Data: Property Trifluoro Analog Target Compound Molecular Formula C₆H₅F₃O₂ C₈H₁₁NO₂ Substituents 4,5-Dihydrofuran-3-yl, trifluoro 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity No reported activity Not reported

Other Cathinone Derivatives

Compounds such as 1-(thiophen-2-yl)-2-(ethylamino)ethan-1-one (from ) share the ethylamino-ketone core but differ in aromatic substituents.

Structural and Functional Implications

- Dihydrofuran vs.

- Ethylamino Group: This moiety is critical for interactions with monoamine transporters. Its absence (e.g., in trifluoro analogs) eliminates stimulant activity.

- Fluorine Substitution : In 4-FEC, fluorine enhances stability and blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is a complex organic compound notable for its unique structural configuration, which consists of a dihydrofuran moiety and an ethylamino group attached to an ethanone backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : Approximately 169.21 g/mol

The compound's structure contributes to its reactivity and interaction with biological systems, making it a subject of various studies.

Antimicrobial Properties

Research indicates that 1-(4,5-dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one exhibits significant antimicrobial activity. This is attributed to its ability to interact with bacterial cell membranes or specific metabolic pathways, leading to cell lysis or inhibition of growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Interference with cell wall synthesis |

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell proliferation.

Case Study: In vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines demonstrated that treatment with 1-(4,5-dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one led to a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for HT-29 cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The ethylamino group may facilitate interactions with enzymes critical for cellular metabolism.

- Receptor Modulation : The dihydrofuran ring could enhance binding affinity to specific receptors involved in signaling pathways.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells.

Comparative Analysis

To better understand the uniqueness of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminobenzofuran | Benzofuran core with amino group | Antimicrobial, anticancer |

| 3-Hydroxy-4-methylfuran | Methyl substitution on furan | Neuroprotective effects |

| Ethylamine derivative of furan | Ethylamine substitution | Potentially bioactive |

The combination of the dihydrofuran ring system and the ethylamino group in 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one may enhance its solubility and bioavailability compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.